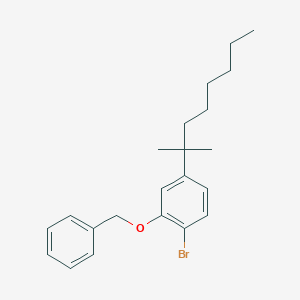

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene

Overview

Description

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a 2-methyloctan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by the introduction of the 2-methyloctan-2-yl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can produce benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- 2-(Benzyloxy)-1-bromo-4-(2-methylheptan-2-YL)benzene

- 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-YL)benzene

- 2-(Benzyloxy)-1-chloro-4-(2-methyloctan-2-YL)benzene

Uniqueness

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of the benzyloxy group, bromine atom, and 2-methyloctan-2-yl group imparts distinct chemical reactivity and potential applications compared to similar compounds. Its structural features make it a valuable intermediate in organic synthesis and a useful tool in various scientific research fields.

Biological Activity

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, a benzyloxy group, and a branched alkyl chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 305.25 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| LogP | Not available |

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of the benzyloxy group. Various synthetic routes have been documented in literature, emphasizing the importance of reaction conditions and catalysts used.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of various halogenated aromatic ethers against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) that suggest potent antibacterial properties .

Anticancer Activity

In vitro studies have shown that halogenated compounds can interfere with cellular mechanisms involved in cancer progression. A derivative of this compound was tested against various cancer cell lines, revealing cytotoxic effects through apoptosis induction. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

- Antibacterial Activity Study : A comprehensive evaluation was conducted on the antibacterial efficacy of several halogenated compounds. The study reported MIC values ranging from 5 to 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating that structural modifications significantly influence activity .

- Cytotoxicity Assay : In a separate investigation, the cytotoxic effects of related compounds were assessed using MTT assays across different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values below 20 µM, suggesting promising anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. Key steps include bromination, benzyloxy group introduction, and alkylation. Reaction parameters such as temperature (60–80°C for bromination), solvent polarity (e.g., DMF for SN2 reactions), and catalysts (e.g., K₂CO₃ for deprotonation) critically impact yield . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodology : Use a combination of NMR (¹H/¹³C) and X-ray crystallography. For example, ¹H NMR can resolve benzyloxy proton splitting patterns (δ 4.9–5.2 ppm), while X-ray diffraction (e.g., SHELXL refinement) provides definitive spatial arrangement . Crystallographic data collection at 293 K with an R factor < 0.055 ensures accuracy .

Q. What are the primary functional group reactivities of this compound in substitution reactions?

- Methodology : The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under Pd catalysis. The benzyloxy group is base-sensitive and can be cleaved via hydrogenolysis (H₂/Pd-C). Steric hindrance from the 2-methyloctan-2-yl group may slow meta-substitution reactions, necessitating elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How do electronic effects of the 2-methyloctan-2-yl and benzyloxy groups influence reaction pathways in cross-coupling reactions?

- Methodology : The electron-donating benzyloxy group activates the ring for electrophilic substitution but deactivates it for NAS. The bulky 2-methyloctan-2-yl group imposes steric constraints, favoring para over ortho substitution. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactive sites .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Methodology : Disorder in the 2-methyloctan-2-yl chain complicates refinement. Use SHELXD for initial phase solution and SHELXL for anisotropic displacement parameter modeling. Twinning or low-resolution data may require high redundancy (> 95% completeness) and integration of multiple datasets .

Q. How can contradictory NMR and mass spectrometry data be resolved when characterizing derivatives of this compound?

- Methodology : Contradictions often arise from isotopic impurities or tautomerism. Perform high-resolution MS (HRMS-ESI) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, bromine’s isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br) must align with observed peaks .

Q. What strategies enhance regioselectivity in the bromination of precursors like 4-(2-methyloctan-2-yl)phenol derivatives?

- Methodology : Use directing groups (e.g., acetyl protection) to control bromine placement. In 4-methoxyphenol derivatives, N-bromosuccinimide (NBS) in CH₃CN selectively brominates the ortho position relative to methoxy groups. Subsequent deprotection and benzyloxy introduction yield the target compound .

Properties

IUPAC Name |

1-bromo-4-(2-methyloctan-2-yl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29BrO/c1-4-5-6-10-15-22(2,3)19-13-14-20(23)21(16-19)24-17-18-11-8-7-9-12-18/h7-9,11-14,16H,4-6,10,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFZTTDMOBMNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512226 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-16-0 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.